Cyclopentane-1,3-dicarboxylic acid
Description
Stereochemical Considerations in Cyclopentane-1,3-dicarboxylic Acid Research and Their Significance
The stereochemistry of this compound is a critical aspect of its chemistry and biological function. The molecule has two stereocenters at the 1 and 3 positions of the cyclopentane (B165970) ring, leading to the existence of different stereoisomers (diastereomers and enantiomers). These isomers are primarily categorized as cis and trans.
In the cis isomer, the two carboxylic acid groups are on the same side of the cyclopentane ring. This configuration includes the enantiomeric pair (1R,3S) and (1S,3R). The trans isomer has the carboxylic acid groups on opposite sides of the ring. The specific spatial arrangement, or stereochemistry, profoundly influences the molecule's physical properties, reactivity, and biological activity. ontosight.ai For example, the cis configuration can facilitate intramolecular hydrogen bonding, which affects its reactivity and stability. cymitquimica.com The distinct stereochemistry of each isomer is crucial for its specific applications, such as the use of the (1R,3S) form in polymer chemistry and as a precursor for certain antiviral compounds. smolecule.com
Table 1: Comparison of this compound Stereoisomers
| Property | (1R,3S)-Cis Isomer | Trans Isomer |
|---|---|---|
| Arrangement | Carboxylic acid groups on the same face of the ring. | Carboxylic acid groups on opposite faces of the ring. |
| Melting Point | Approximately 121°C. smolecule.com | Not consistently reported. |
| Solubility | Slightly soluble in water. smolecule.com | Lower solubility reported. |
| Industrial Use | Preferred for plasticizers and pharmaceutical synthesis. smolecule.com | Limited applications reported. |
Overview of Current Research Trajectories and Key Challenges
Current research on this compound and its derivatives is focused on several key areas. Its application in pharmaceuticals is prominent, particularly as a precursor for synthesizing antiviral compounds. smolecule.com In polymer chemistry, it is utilized in the creation of polymers and copolymers due to its capacity to form cross-links. smolecule.com There is also potential for its use in agricultural chemistry for developing agrochemicals or plant growth regulators. smolecule.com
A significant area of investigation involves its use as a bioisostere for the carboxylic acid functional group. For example, the related compound cyclopentane-1,3-dione is being studied as a substitute for carboxylic acids in drug design, which could broaden the applications of cyclopentane-based structures in medicinal chemistry. nih.govacs.orgresearchgate.net
Key challenges in the field include the development of efficient and stereoselective synthetic routes to obtain specific isomers in high purity. organic-chemistry.orgoregonstate.edu Understanding the precise interactions of these molecules with biological targets remains an active area of research. smolecule.com Further studies are needed to fully elucidate the structure-activity relationships of its various derivatives to optimize their function in therapeutic and industrial applications.
Table 2: Physicochemical Properties of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₄ smolecule.com |
| Molecular Weight | 158.15 g/mol smolecule.comnih.gov |
| Appearance | Off-white to pale yellow solid. smolecule.com |
| Melting Point | 121°C smolecule.com |
| Boiling Point (est.) | 243.22°C smolecule.com |
| pKa1 | 4.26 (at 25°C) smolecule.com |
| pKa2 | 5.51 (at 25°C) smolecule.com |
| Solubility | Slightly soluble in water and chloroform (B151607) (when heated). smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901709 | |
| Record name | 1,3-Cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4056-78-4 | |
| Record name | 1,3-Cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4056-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclopentane 1,3 Dicarboxylic Acid and Its Derivatives
Regioselective and Stereoselective Synthesis of the Cyclopentane (B165970) Core
The ability to control the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules. For cyclopentane-1,3-dicarboxylic acid, this control ensures the desired arrangement of the two carboxylic acid groups, which is crucial for its intended properties and biological activity.
Diels-Alder Cycloaddition Approaches for Ring Construction
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, can be adapted to construct cyclopentane rings. smolecule.comwikipedia.org This approach typically involves the reaction of a diene with a dienophile to form a cyclohexene (B86901) derivative, which can then be further manipulated to yield the desired cyclopentane structure. smolecule.comwikipedia.org For instance, the condensation of cyclopentadiene (B3395910) and ethylene (B1197577) produces norbornylene, which upon oxidation yields norcamphoric acid, a dicarboxy cyclopentane derivative. google.com While the classic Diels-Alder reaction forms a six-membered ring, modifications and subsequent ring contractions can lead to five-membered rings.
Oxidative Cleavage Strategies from Precursor Molecules
Oxidative cleavage is a valuable method for synthesizing carboxylic acids from various precursors. organic-chemistry.org This strategy involves breaking carbon-carbon bonds within a larger molecule to generate the desired carboxylic acid functionality. masterorganicchemistry.com For example, 1,3-dicarbonyl compounds and α-hydroxy ketones can be oxidatively degraded to carboxylic acids using reagents like Oxone. organic-chemistry.org This method offers a milder alternative to traditional haloform reactions. organic-chemistry.org The cleavage of specific bonds in precursor molecules like alkenes or diols can be precisely controlled to yield this compound. masterorganicchemistry.com
Direct Carboxylation Techniques
Direct carboxylation involves the introduction of carboxyl groups onto a pre-existing cyclopentane ring. smolecule.com Nickel-catalyzed reductive cyclization/carboxylation of unactivated alkyl halides with CO2 under mild conditions represents a chemoselective approach to forming carboxylic acids. organic-chemistry.org This method allows for the direct conversion of a cyclopentane precursor to the desired dicarboxylic acid, often with high efficiency and selectivity.
Dehydrogenation of Saturated Cyclopentane Precursors
Dehydrogenation reactions can introduce unsaturation into a saturated cyclopentane ring, which can then be functionalized to produce the dicarboxylic acid. Palladium-catalyzed β-methylene C–H activation of carboxylic acids is a notable method for the synthesis of α,β-unsaturated carboxylic acids. nih.gov This technique can be applied to a saturated cyclopentane carboxylic acid precursor to introduce a double bond, which can then be further oxidized to yield the second carboxylic acid group. The reaction can even be compatible with molecular oxygen as the terminal oxidant. nih.gov
Cycloalkylation Reactions
Cycloalkylation reactions provide a means to form the cyclopentane ring by creating new carbon-carbon bonds. One such method involves the reaction of 1,2-diaryl-1,2-disodiumethanes with 1,3-dichloropropanes to produce trans-1,2-diaryl-substituted cyclopentanes. organic-chemistry.org Another approach is the rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes, which proceeds through C-C bond activation to form bridged cyclopentane derivatives. researchgate.netnih.gov This method effectively uses cyclobutanones as cyclopropane (B1198618) surrogates in a formal (4+2-1) transformation. nih.gov
Enantioselective Synthesis and Chiral Resolution Techniques
Many applications of this compound, particularly in the pharmaceutical field, require specific stereoisomers. Enantioselective synthesis aims to produce a single enantiomer directly, while chiral resolution separates a mixture of enantiomers.
An enantioselective synthesis of (1S,3R)-1-aminothis compound (ACPD), a conformationally restricted analog of L-glutamic acid, has been achieved using an alkylidene carbene 1,5-C-H insertion reaction as a key step. acs.orgnih.gov Another approach involves a microbial reduction of a cyclopentanone (B42830) precursor, followed by separation and oxidation of the resulting cyclopentanol. acs.org The use of chiral resolving agents, such as brucine, can be employed to separate stereoisomers from a racemic mixture. acs.org Furthermore, diastereomeric salt crystallization using resolving agents like (S)-2-(N-benzylamino)butan-1-ol has been investigated for the separation of cyclopropanecarboxylic acids, a technique that could be applicable to cyclopentane derivatives. researchgate.net
| Method | Key Features | Example Precursor/Reagent | Reference |
| Diels-Alder Cycloaddition | Forms a six-membered ring intermediate. | Cyclopentadiene and ethylene | google.com |
| Oxidative Cleavage | Breaks C-C bonds to form carboxylic acids. | 1,3-dicarbonyl compounds, Oxone | organic-chemistry.org |
| Direct Carboxylation | Introduces carboxyl groups onto a cyclopentane ring. | Alkyl halides, CO2, Nickel catalyst | organic-chemistry.org |
| Dehydrogenation | Introduces unsaturation for further functionalization. | Saturated cyclopentane carboxylic acid, Palladium catalyst | nih.gov |
| Cycloalkylation | Forms the cyclopentane ring via C-C bond formation. | 1,3-dichloropropane, Rhodium catalyst | organic-chemistry.orgresearchgate.net |
| Enantioselective Synthesis | Directly produces a single enantiomer. | Garner's aldehyde, lithio(trimethylsilyl)diazomethane | acs.orgnih.gov |
| Chiral Resolution | Separates a mixture of enantiomers. | Brucine, (S)-2-(N-benzylamino)butan-1-ol | acs.orgresearchgate.net |
Asymmetric Synthetic Routes to Specific Stereoisomers (e.g., (1S,3R)- and (1R,3S)-Isomers)
The precise spatial arrangement of the carboxylic acid groups on the cyclopentane ring is critical for the biological activity and material properties of its derivatives. Consequently, significant research has been dedicated to developing asymmetric synthetic routes to obtain specific stereoisomers, such as the (1S,3R) and (1R,3S)-isomers.
One notable approach involves the enantioselective synthesis of (1S,3R)-1-aminothis compound, a key excitatory amino acid analog. nih.govacs.org This synthesis utilizes an alkylidene carbene 1,5-C-H insertion reaction as a pivotal step. nih.govacs.org The process starts from Garner's aldehyde, which is converted to a ketone cyclization precursor in high yield through a Wittig homologation and subsequent catalytic hydrogenation. nih.govacs.org Treatment of this ketone with lithio(trimethylsilyl)diazomethane in tetrahydrofuran (B95107) (THF) leads to the formation of a cyclopentene-containing C-H insertion product in 62-69% yield and with high enantiomeric excess. nih.govacs.org Subsequent functional group manipulations then afford the desired (1S,3R)-ACPD. nih.gov
The stereochemistry of these isomers, particularly the cis configuration of the (1R,3S) isomer where both carboxylic acid groups are on the same side of the cyclopentane ring, influences their reactivity. This orientation facilitates intramolecular hydrogen bonding, which in turn affects properties like solubility and reactivity in subsequent reactions such as esterification and amidation.
| Stereoisomer | Common Name | Key Synthetic Feature | Significance |
| (1S,3R)-isomer | (1S,3R)-ACPD | Alkylidene carbene 1,5-C-H insertion | Excitatory amino acid analog with neuroactivity. nih.govnih.gov |
| (1R,3S)-isomer | cis-Norcamphoric acid | cis orientation of carboxyl groups | Precursor for polymers and pharmaceuticals. smolecule.com |
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. These approaches are particularly valuable for the synthesis of enantiomerically pure compounds.
A notable example is the use of lipase-catalyzed reactions for the kinetic resolution of diamine precursors. nih.govgoogle.com For instance, the double monoaminolysis of dimethyl malonate with (±)-trans-cyclopentane-1,2-diamine, catalyzed by a lipase, allows for the sequential resolution of the diamine. nih.gov This process yields an enantiopure bis(amidoester), which can be further transformed into optically active polyamines. nih.gov
Another biocatalytic strategy involves the enzymatic resolution of (±)-trans-2-azidocyclopentyl butyrate (B1204436) through hydrolysis. google.com Although this specific method can be inefficient, requiring multiple cycles, it demonstrates the potential of enzymes to differentiate between enantiomers and provide access to optically active intermediates for the synthesis of cyclopentane derivatives. google.com
These biocatalytic methods are increasingly being explored to enhance stereoselectivity and reduce the environmental impact of synthesizing complex molecules.
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold allows for the creation of a diverse range of molecules with tailored properties for various applications.
Esterification and amidation are fundamental reactions for modifying the carboxylic acid groups of this compound. These reactions are crucial for producing synthetic lubricants, plasticizers, and precursors for pharmaceuticals. smolecule.comgoogle.com
Diesters of this compound, for instance, have been found to possess desirable properties for use as lubricating oils, including low pour points and high viscosity indexes. google.com The synthesis of these esters typically involves the reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as para-toluene sulfonic acid, with the removal of water to drive the reaction to completion. google.com
Amidation reactions are employed to synthesize amides, which are important intermediates in organic synthesis. The reaction of cyclopentane-1,3-dicarboxylic anhydride (B1165640) with an amine, such as 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine, in a solvent like dichloromethane, yields the corresponding amide. prepchem.com The direct condensation of dicarboxylic acids with amines can also be achieved using catalysts like niobium(V) oxide (Nb2O5), which offers an efficient and reusable catalytic method. researchgate.net
| Reaction | Reactants | Key Reagents/Catalysts | Product | Application |
| Esterification | This compound, Alcohol | p-Toluene sulfonic acid | Diester | Synthetic lubricants google.com |
| Amidation | Cyclopentane-1,3-dicarboxylic anhydride, Amine | Dichloromethane | Amide | Pharmaceutical intermediates prepchem.com |
| Amidation | Dicarboxylic acid, Amine | Niobium(V) oxide (Nb2O5) | Cyclic imide | General organic synthesis researchgate.net |
Post-functionalization strategies enable the introduction of a wide array of substituents onto the cyclopentane ring, further expanding the chemical space of its derivatives. Multicomponent reactions, often activated by non-conventional methods like microwave irradiation or ultrasound, have proven effective for creating highly functionalized cyclopentanones from 1,3-dicarbonyl derivatives. researchgate.net These methods allow for the simultaneous introduction of different functional groups at the α and γ positions of the cyclopentane ring. researchgate.net
Another powerful technique is the transannular C-H arylation of cycloalkane carboxylic acids. nih.gov This palladium-catalyzed reaction allows for the direct introduction of aryl groups at the γ-position of the cyclopentane ring, providing a streamlined route to complex molecules that would otherwise require multi-step syntheses. nih.gov This method has been successfully applied to the synthesis of precursors for histone deacetylase (HDAC) inhibitors. nih.gov
Cyclopentane-based amino acid analogues are of significant interest due to their potential as neuroactive compounds. nih.govnih.gov The synthesis of these analogues often involves the introduction of an amino group onto the this compound scaffold.
An enantioselective synthesis of (1S,3R)-1-aminothis compound ((1S,3R)-ACPD) has been achieved using a key alkylidene carbene 1,5-C-H insertion reaction. nih.govacs.org This method provides access to a specific stereoisomer with defined biological activity. nih.govacs.org (1S,3R)-ACPD is a potent agonist at metabotropic glutamate (B1630785) receptors and has been shown to stimulate phosphoinositide hydrolysis in the brain. nih.gov
Another approach involves the stereoselective aza-Michael functionalization of a cyclopentene-1-carboxylic acid ester, derived from sugars like D-mannose or D-galactose. This method leads to the formation of polyhydroxylated cyclopentane β-amino acids. nih.gov
The dicarboxylate functionality of this compound makes it an excellent ligand for forming metal complexes. The coordination chemistry of this ligand with various metal ions can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.
While specific studies on the metal complexation of this compound are not extensively detailed in the provided results, the presence of two carboxylate groups provides two potential binding sites for metal ions. The stereochemistry of the dicarboxylic acid (cis or trans) will significantly influence the geometry and dimensionality of the resulting coordination complexes. The cis-isomer, with its pre-organized binding sites, is particularly well-suited for forming chelate rings with metal ions, which can lead to stable and well-defined structures.
Mechanistic Investigations of Chemical Transformations Involving Cyclopentane 1,3 Dicarboxylic Acid Systems
Elucidation of Reaction Pathways and Intermediates
The transformation of cyclopentane-1,3-dicarboxylic acid systems proceeds through various complex mechanisms, involving distinct intermediates and transition states that dictate the final product structure and stereochemistry.
Decarboxylation Mechanisms of Cyclopentene (B43876) Dicarboxylic Acid Derivatives
The decarboxylation of cyclopentene dicarboxylic acid derivatives has been a subject of detailed computational investigation. Studies on compounds such as 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid reveal a concerted mechanism. This process is initiated by the formation of an intramolecular hydrogen bond between the two carboxylic acid groups, leading to a six-membered ring transition state.
The key steps in the mechanism are the simultaneous breaking of a carbon-carbon bond and the formation of an oxygen-hydrogen bond. This concerted pathway leads to the formation of an endiol intermediate, which subsequently tautomerizes to the final enol-keto product. The reaction yields either the (R,R)- or (S,R)-2-phenylcyclopent-3-ene carboxylic acid. Computational studies, using methods like Density Functional Theory (DFT), have identified the transition states and endiol intermediates. The stability of these transition states is influenced by the direction of the intramolecular hydrogen bonding.
A significant finding is that while the energy difference between the initial reactant conformers and their respective transition states is relatively small (around 1.1-1.3 kcal/mol), the energy difference between the final stereoisomeric products is much larger (approximately 7.39 kcal/mol). This indicates that the stereochemical outcome is largely governed by the thermodynamic stability of the products. The trans isomer is preferentially formed due to reduced steric hindrance compared to the more sterically crowded cis isomer, a finding that aligns with experimental observations.
| Species | Relative Energy (kcal/mol) | Note |
| Reactant Conformer 1 (R1) | 0.00 | Reference conformer |
| Reactant Conformer 2 (R2) | 1.12 | Higher energy conformer |
| Transition State 1 (TS1) | --- | Leads to R1-endiol |
| Transition State 2 (TS2) | +1.27 (relative to TS1) | Higher energy transition state |
| Product Isomer (S,R) - cis | 7.39 | Less stable product |
| Product Isomer (R,R) - trans | 0.00 | More stable product |
This table presents computationally derived relative energy values for the decarboxylation of a model 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid.
Mechanistic Aspects of Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are fundamental for constructing five-membered rings. The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, involves a 1,3-dipole reacting with a dipolarophile (like an alkene or alkyne) to form a heterocyclic ring. The mechanism is generally considered a concerted pericyclic process, avoiding charged intermediates, as suggested by the minimal effect of solvent polarity on the reaction rate.
In systems related to cyclopentane (B165970) dicarboxylic acids, mechanistic studies have explored the reactions of various dipoles. For instance, the cycloaddition of bicyclic thioisomünchnones with olefinic dipolarophiles has been investigated through both experiments and quantum calculations. These studies aim to elucidate the reaction pathways and the electronic landscape of the transition states to understand the mechanism and stereoselectivity. The size and electronic nature of the dipolarophile have been shown to be critical in controlling the facial stereoselectivity of the cycloaddition.
Another relevant transformation is the [3+2] cycloaddition of cyclopropanes with nitrones, where the strained sigma bond of the cyclopropane (B1198618) ring acts as the dipolarophile. Density functional theory calculations have identified two closely related, low-energy pathways: an asymmetric concerted pathway and a stepwise zwitterionic pathway. The energy barriers for these two routes are nearly identical, making it difficult to distinguish between them.
Carbofunctionalization Reactions and Related Mechanistic Pathways
Direct functionalization of C-H bonds is a powerful strategy for modifying cyclic scaffolds. For cycloalkane carboxylic acids, including cyclopentane derivatives, transannular C-H functionalization presents a significant challenge due to the strain involved in the required palladation step.
Recent advancements have demonstrated the palladium-catalyzed γ-arylation of cycloalkane carboxylic acids. This reaction utilizes a directing group strategy where the carboxylic acid moiety coordinates to the palladium catalyst. Specialized ligands, such as quinuclidine-pyridones, are crucial for enabling this transformation. The proposed mechanism involves the coordination of the palladium to the carboxylate, followed by a selective C-H activation at the transannular γ-position to form a palladacycle intermediate. This step shows remarkable regioselectivity, favoring the γ-position over the often more reactive β-C-H bonds. Subsequent reductive elimination with an aryl halide introduces the new carbon-carbon bond and regenerates the catalyst. This method provides efficient access to valuable γ-arylated products that were previously difficult to synthesize.
Role of Stereochemistry in Directing Reaction Outcomes and Selectivity
Stereochemistry is a critical factor that directs the course and selectivity of reactions involving this compound systems. The rigid, cyclic structure of the cyclopentane core imposes significant conformational constraints that can be exploited to control the formation of specific stereoisomers.
In the decarboxylation of substituted cyclopentene dicarboxylic acids, the stereochemistry of the final product is primarily dictated by the relative thermodynamic stability of the possible isomers. As established through computational studies, the energy difference between the cis and trans products can be substantial (e.g., ~7.4 kcal/mol). The trans isomer is significantly more stable due to lower steric hindrance, making it the major product of the reaction. This demonstrates that even if the kinetic barriers to formation are similar, the reaction outcome is governed by product stability.
Similarly, in cycloaddition reactions, the stereochemistry of the starting materials and the facial selectivity of the approach of the reactants are key. In the 1,3-dipolar cycloaddition of a chiral thioisomünchnone, the steric bulk of the dipolarophile was identified as a key feature in controlling the facial stereocontrol of the reaction. This highlights how the stereochemical information encoded in one reactant can be effectively transferred to the product during the course of the reaction.
Catalytic Mechanisms Employing this compound-Derived Ligands
Chiral dicarboxylic acids are valuable synthons in asymmetric catalysis, often serving as precursors for more complex chiral ligands. The defined stereochemistry of compounds like (1S,3R)-cyclopentane-1,3-dicarboxylic acid makes them attractive building blocks for creating a chiral environment around a metal center.
While detailed mechanistic studies focusing specifically on ligands derived directly from this compound in catalytic cycles are not extensively documented in the literature, their application as precursors is noted. For example, (1R,3S)-cyclopentane-1,3-dicarboxylic acid is used as a key intermediate in the synthesis of bis(Amino Acid) derivatives designed as inhibitors for human immunodeficiency virus (HIV) replication. Furthermore, related platinum complexes, such as [Pt(cis-1,3-diaminocycloalkane)Cl2], have been synthesized and studied for their biological activity, demonstrating the role of the cyclopentane backbone in structuring these molecules. These applications underscore the importance of the this compound framework in designing molecules with specific three-dimensional structures for biological or chemical functions, even if its direct role as a ligand in a well-defined catalytic cycle is still an emerging area of research.
Theoretical and Computational Chemistry of Cyclopentane 1,3 Dicarboxylic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are a cornerstone for analyzing the intrinsic properties of cyclopentane-1,3-dicarboxylic acid at the electronic level. These calculations allow for a detailed exploration of its structure, stability, and reactivity.
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to map out the potential energy surfaces of chemical reactions involving this compound. These methods are employed to identify stable intermediates, and more crucially, to locate and characterize the transition states that govern reaction rates.
DFT studies, particularly using functionals like B3LYP, are instrumental in exploring reaction mechanisms such as cycloadditions. nih.gov For instance, in predicting the outcome of a 1,3-dipolar cycloaddition, computational models can calculate the activation barriers for different possible pathways. nih.gov The dissection of transition state energies into distortion energy (the energy required to deform the reactants into their transition state geometries) and interaction energy (the stabilizing interaction between the deformed reactants) provides a deeper understanding of reactivity trends. nih.gov Studies on related cycloalkenes and cycloalkynes have shown that differences in reactivity are often more closely related to differences in the distortion energies required to reach the transition state. nih.gov For this compound, such studies would elucidate how the carboxylic acid substituents influence the strain and electronic properties of the cyclopentane (B165970) ring, thereby affecting the energy of transition states in various reactions.
The cyclopentane ring is not planar but exists in puckered conformations to alleviate torsional strain. libretexts.orgscribd.com The two primary conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," with three atoms in a plane and the other two displaced on opposite sides. scribd.com These conformers can interconvert with a minimal energy barrier through a process known as pseudorotation. scribd.com
For this compound, the presence of two carboxylic acid groups introduces additional complexity to its conformational landscape due to steric interactions and the potential for intramolecular hydrogen bonding. Computational studies are essential to map the potential energy surface and identify the most stable conformers. Direct energy minimization with DFT can locate local minima on this landscape. nih.gov One study on (1R,3S)-cyclopentane-1,3-dicarboxylic acid reported a calculated energy of -10.5 kcal/mol for a specific conformation. biosynth.com This particular conformer was described as having an antiperiplanar geometry with an intramolecular hydrogen bond distance of 2.02 Å and a calculated strength of 3.2 kcal/mol. biosynth.com
The relative energies of the cis and trans isomers are also a key aspect of its chemistry. The table below summarizes key conformational data.
| Property | Value | Source |
| Calculated Conformational Energy | -10.5 kcal/mol | biosynth.com |
| Intramolecular H-bond Distance | 2.02 Å | biosynth.com |
| Intramolecular H-bond Strength | 3.2 kcal/mol | biosynth.com |
| Ring Puckering Conformations | Envelope, Half-chair | scribd.com |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of this compound over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, offering insights into conformational changes, solvent effects, and intermolecular interactions. mdpi.com
Classical MD simulations, using force fields such as AMBER or OPLS3, can be employed to study the behavior of the molecule in a condensed phase, such as in solution or in a polymer matrix. mdpi.com These simulations can reveal how intermolecular hydrogen bonds between the carboxylic acid groups influence the aggregation and bulk properties of the material.
Ab initio molecular dynamics (AIMD) combines molecular dynamics with electronic structure calculations (like DFT) at each step. nih.gov This approach is particularly valuable for studying systems where electronic polarization and bond breaking/formation are important. For dicarboxylic acids, AIMD has been shown to be crucial for accurately capturing the conformational landscape in the condensed phase, where intermolecular interactions with neighboring molecules or a solvent can stabilize conformers that would not be predicted as accessible by gas-phase energy minimizations alone. nih.gov Such simulations could clarify how the interplay between intramolecular and intermolecular hydrogen bonding dictates the preferred conformations and dynamic behavior of this compound in different environments.
Prediction of Reactivity, Regioselectivity, and Diastereoselectivity
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their reactivity, regioselectivity, and diastereoselectivity. nih.govresearchgate.net For this compound, which has multiple reactive sites, these predictions are invaluable.
Reactivity: The reactivity of the molecule can be assessed by analyzing Frontier Molecular Orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can indicate the chemical reactivity. DFT calculations can also determine activation energies for proposed reaction pathways; lower activation barriers indicate higher reactivity. nih.gov For example, the reactivity of the cyclopentane ring in cycloaddition reactions is influenced by its ring strain and the electronic effects of the dicarboxyl substituents. nih.gov
Regioselectivity: In reactions where multiple constitutional isomers can be formed, such as 1,3-dipolar cycloadditions, DFT calculations of the transition state energies for all possible regioisomeric pathways can predict the major product. nih.govresearchgate.net The pathway with the lowest activation energy will be the favored one. nih.gov For instance, the reaction of a substituted cyclopentane derivative will have preferred orientations of approach for incoming reagents, which can be modeled computationally.
Diastereoselectivity: When new stereocenters are formed, computational methods can predict which diastereomer will be favored. This is achieved by comparing the energies of the diastereomeric transition states. The stereochemical outcome of reactions involving the chiral centers of (1R,3S)-cyclopentane-1,3-dicarboxylic acid can be rationalized and predicted by modeling the transition states leading to different diastereomeric products. The analysis of non-covalent interactions in the transition state can often reveal the origin of the selectivity. researchgate.net
The table below outlines computational approaches for predicting reaction outcomes.
| Prediction Type | Computational Method | Key Parameters Analyzed |
| Reactivity | Frontier Molecular Orbital (FMO) Theory, DFT | HOMO-LUMO energy gap, Activation Energies (ΔG‡) |
| Regioselectivity | DFT Transition State Searching | Relative energies of regioisomeric transition states |
| Diastereoselectivity | DFT Transition State Searching | Relative energies of diastereomeric transition states |
Advanced Applications and Materials Science Development
Integration into Polymer Chemistry
The bifunctional nature of cyclopentane-1,3-dicarboxylic acid allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to the creation of novel polymeric materials.
This compound serves as a fundamental building block in the synthesis of various polymers, particularly polyesters and polyamides. The rigid, non-planar structure of the cyclopentane (B165970) ring imparts unique thermal and mechanical properties to the resulting polymer chains. For instance, its incorporation can influence the glass transition temperature (Tg) and crystallinity of the material. nih.gov
In one approach, thermally stable dicarboxylic acids are created from less stable diamines, such as 1,3-cyclopentanediamine, by reacting them with renewable itaconic acid. The resulting bis(pyrrolidone carboxylic acid) can then be readily polymerized with aliphatic diols to produce polyesters. These specific polyesters are typically amorphous and have a glass transition temperature around 30°C. maastrichtuniversity.nl
The stereochemistry of the dicarboxylic acid (cis or trans) is a critical factor in determining the final properties of the polymer. The trans isomer, with its more linear and symmetric structure, can lead to polymers with higher crystallinity and rigidity compared to the cis isomer. nih.gov This principle is utilized to fine-tune the characteristics of materials for specific applications.
Table 1: Examples of Polymers Derived from this compound Derivatives
| Polymer Type | Monomers | Resulting Polymer Characteristics |
|---|---|---|
| Polyester | 1,3-cyclopentanediamine-derived bis(pyrrolidone carboxylic acid), aliphatic diols | Amorphous, Tg ~30°C, water-absorbent. maastrichtuniversity.nl |
| Polyester | trans-1,3-Cyclopentanediol, various dicarboxylic acids | Good thermal stability up to 200°C. nih.gov |
This table provides illustrative examples of polymers synthesized using derivatives of this compound and highlights the influence of monomer structure on polymer properties.
The two carboxylic acid groups of this compound enable it to function as a cross-linking agent, creating three-dimensional polymer networks with enhanced mechanical strength and thermal stability. Cross-linked polymers, or thermosets, are known for their robustness, chemical resistance, and thermal stability, but are traditionally difficult to recycle. acs.org
One application of this is in the formation of hydrogels. Dicarboxylic acids can be used to cross-link hydrophilic polymers like polyvinyl alcohol (PVA). The extent of cross-linking and the resulting pore size of the hydrogel are influenced by the specific dicarboxylic acid used. researchgate.net This allows for the design of hydrogels with tailored absorption capabilities for various applications.
In another example, dicarboxylic acids have been used to create dynamic covalent networks. For instance, dicyclopentadiene (B1670491) dicarboxylic acid has been utilized to dynamically crosslink low-density polyethylene (B3416737) (LDPE), resulting in materials with improved mechanical properties, such as increased tensile strength. nih.gov Although not this compound itself, this research showcases the potential of related dicarboxylic acid structures in creating advanced, reprocessable cross-linked polymers. nih.gov
There is a significant research effort focused on producing polymers from renewable resources to reduce reliance on petroleum-based feedstocks. acs.orgmdpi.com Cyclopentane derivatives, including this compound, can be synthesized from bio-based sources like hemicellulose. rsc.orgresearchgate.net
A key pathway involves the Piancatelli rearrangement of furfuryl alcohol, which is derived from hemicellulosic feedstock, to produce 4-hydroxycyclopent-2-enone. This intermediate can then be converted to cyclopentane-1,3-dione, a precursor that can lead to cyclopentane-1,3-diamine. rsc.orgresearchgate.net This diamine can be transformed into a dicarboxylic acid monomer suitable for polycondensation reactions, paving the way for bio-based polyesters and polyamides. maastrichtuniversity.nl The use of such bio-derived monomers is a crucial step toward more sustainable polymer production. mdpi.comnrel.gov
Design and Development of Supramolecular Assemblies
The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The well-defined structure and functional groups of this compound make it an excellent candidate for constructing complex supramolecular architectures.
This compound and its derivatives can act as organic ligands that coordinate with metal ions to form coordination complexes and metal-organic frameworks (MOFs). mdpi.comnih.gov MOFs are a class of crystalline materials with high porosity and tunable properties, making them promising for applications in gas storage, catalysis, and sensing. mdpi.comnih.gov
The flexibility and coordination modes of the cyclopentane-based ligand influence the final structure and properties of the MOF. For example, cobalt-based MOFs have been synthesized using 1,2,3,4-cyclopentane-tetracarboxylic acid as a linker. rsc.orgrsc.org These materials exhibit interesting electrochemical properties and are being investigated as electrode materials for energy storage devices like supercapacitors. rsc.orgrsc.org The structure of the aliphatic ligand can create a more complex and flexible coordination environment for the metal ion compared to more rigid aromatic linkers. rsc.org This flexibility can lead to unique network topologies, such as "brick-wall"-like frameworks. nih.gov
Table 2: Research on MOFs with Cyclopentane-based Carboxylic Acid Ligands
| MOF System | Metal Ion | Ligand | Key Findings |
|---|---|---|---|
| Co-CPTC-MOF | Cobalt (Co) | 1,2,3,4-Cyclopentane-tetracarboxylic acid (CPTC) | Demonstrates promising electrochemical performance and specific capacity for hybrid supercapacitor applications. rsc.orgrsc.org |
| Various MOFs | Lanthanides (e.g., La, Ce, Pr, Nd) | (S,S,R,R)-1,2,3,4-cyclopentanetetracarboxylic acid | Formation of 3D "brick-wall"-like architectures with interesting luminescent and magnetic properties. nih.gov |
This table summarizes selected research on Metal-Organic Frameworks incorporating cyclopentane-based carboxylic acid ligands, highlighting the diversity of structures and potential applications.
The principles of molecular recognition are fundamental to the design of host-guest systems, where a larger 'host' molecule selectively binds a smaller 'guest' molecule. While research on this compound itself in this specific context is emerging, the related compound cyclopentane-1,3-dione has been studied as a bio-isostere for the carboxylic acid group in drug design. nih.govresearchgate.net
These studies have shown that the cyclopentane-1,3-dione moiety can form stable 1:1 complexes with molecules like benzamidine, demonstrating its ability to participate in specific molecular recognition events. nih.govresearchgate.net This suggests that the cyclopentane framework, with its defined stereochemistry, can be a valuable motif for creating hosts with specific binding cavities. The dicarboxylic acid, with its two hydrogen-bonding functional groups, has the potential to form predictable and stable interactions, making it a promising component for the rational design of new host-guest systems and molecular sensors.
Self-Assembly of Advanced Architectures (e.g., Bipolar Archaeal Glycolipid Analogues, Beta-Peptide Foldamers)
The rigid and stereochemically defined structure of the cyclopentane ring in this compound and its derivatives makes it a valuable building block for the construction of complex, self-assembling molecular architectures. The constrained conformation of the five-membered ring allows for precise control over the spatial orientation of appended functional groups, which is a critical factor in directing non-covalent interactions and guiding the formation of ordered supramolecular structures.
Bipolar Archaeal Glycolipid Analogues:
In the field of synthetic biology and biomaterials, this compound moieties have been incorporated into analogues of bipolar archaeal glycolipids. These synthetic lipids are designed to mimic the unique membrane-spanning lipids found in archaea, which allow these organisms to thrive in extreme environments. The inclusion of a cis-1,3-disubstituted cyclopentane ring within the hydrophobic chain of these lipid analogues has been shown to be a key determinant of their self-assembly behavior in aqueous media. nih.gov
Research has demonstrated that the position of the cyclopentane unit within the lipid's bridging chain significantly influences the glycolipid's hydration properties and its lyotropic liquid crystalline behavior. nih.gov For instance, unsymmetrical archaeal tetraether glycolipid analogues incorporating a cis-1,3-disubstituted cyclopentane ring have been synthesized and studied. Cryo-transmission electron microscopy (cryo-TEM) and freeze-fracture experiments on these analogues revealed unprecedented supramolecular organizations. Instead of forming simple, flat monolayers, these cyclopentane-containing lipids engage in two-by-two monolayer associations that are coupled with interconnection and fusion phenomena, creating complex and stable vesicular structures known as archaeosomes. nih.govvcu.edu The presence of the cyclopentane unit, along with ether linkages, induces a bent conformation in the lipid chain, which is crucial for the formation of these unique assemblies. nih.gov
| Analogue Structure Feature | Effect on Self-Assembly | Resulting Architecture |
| cis-1,3-Disubstituted Cyclopentane Ring | Induces a bent conformation in the lipid chain. nih.gov | Promotes two-by-two monolayer associations. nih.gov |
| Position of Cyclopentane Ring | Influences hydration and liquid crystalline behavior. nih.gov | Interconnected and fused vesicular networks (archaeosomes). nih.govvcu.edu |
Beta-Peptide Foldamers:
While not directly incorporating this compound, research on related cyclopentane-based amino acids highlights the ring's utility in creating foldamers—non-natural oligomers that adopt stable, predictable secondary structures similar to peptides. The conformational constraints imposed by the cyclopentane scaffold are instrumental in directing the folding of these synthetic polymers.
For example, oligomers of γ-peptides based on 2-aminocyclopentylacetic acid have been studied. rsc.org Although a dipeptide of this molecule prefers a 9-membered helix, longer oligopeptides preferentially form right-handed 14-helical structures. rsc.org This demonstrates that the cyclopentane constraint, as the peptide sequence elongates, can enforce a specific, stable helical fold. rsc.org
Similarly, computational studies on oligomers of an ϵ-amino acid featuring a cyclopentane ring in the backbone, specifically 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, predicted the formation of a stable left-handed H16 helical structure. nih.govresearchgate.net This contrasts with the canonical unsubstituted ϵ-residue, which favors an H18 helix, indicating that the cyclopentane substituent fundamentally alters the conformational preference. nih.gov These findings underscore the potential of using cyclopentane-dicarboxylic acid derivatives as building blocks to engineer novel peptide-like architectures with specific, pre-determined three-dimensional shapes for applications in catalysis, molecular recognition, and materials science. rsc.org
| Cyclopentane-Based Monomer | Oligomer Length | Preferred Foldamer Structure | Key Finding |
| 2-Aminocyclopentylacetic acid (γ-peptide) | Dipeptide | Right-handed 9-membered helix rsc.org | The cyclopentane constraint directs folding towards a stable helical structure as the chain lengthens. rsc.org |
| 2-Aminocyclopentylacetic acid (γ-peptide) | Oligopeptide | Right-handed 2.514-helix rsc.org | The cyclopentane constraint directs folding towards a stable helical structure as the chain lengthens. rsc.org |
| 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (ϵ-peptide) | Hexamer | Left-handed 2.316 helix nih.govresearchgate.net | The cyclopentane ring alters the inherent conformational preference of the peptide backbone. nih.gov |
Potential in Optoelectronic Materials from Related Systems
While this compound itself is not a chromophore and does not possess inherent optoelectronic activity, its structural characteristics suggest potential as a component in more complex optoelectronic materials. Its utility would lie in its role as a rigid, saturated, and stereochemically defined linker or scaffold. In related material systems, the choice of linker molecules, including dicarboxylic acids, is a critical factor in tuning the final properties of the material.
The ability to control the optical band gap of materials is essential for developing new photocatalysts and optoelectronic devices. vcu.edu In materials like metal-organic frameworks (MOFs), the organic linker dictates the spacing and geometry between metal clusters, which in turn can influence the electronic structure and optical properties. vcu.edu Studies on manganese-based MOFs using various benzene-dicarboxylic acid linkers have shown that modifying the linker is a viable strategy for tuning the optical band gap energy. vcu.edu By analogy, this compound could be employed as a non-conjugated, rigid spacer to construct MOFs or coordination polymers, where its well-defined bond angles and distances could enforce specific three-dimensional structures and thereby influence their electronic and optical behaviors.
Furthermore, in the broader field of organic optoelectronics, complex donor-acceptor (D-A) molecules are designed to have specific photophysical properties. mdpi.com The performance of these materials, used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor units. nih.gov this compound could serve as a foundational building block to synthesize more elaborate structures. For instance, it could be used to create dimers or oligomers of photoactive units, where the cyclopentane ring acts as a rigid bridge that precisely controls the distance and orientation between them, minimizing or controlling electronic communication as desired for a specific application. This control over molecular architecture is crucial for optimizing properties like charge transport and exciton (B1674681) binding energy in advanced materials. mdpi.com
Biological and Pharmacological Research Applications
Structure-Activity Relationship (SAR) Studies for Bioactive Cyclopentane-1,3-dicarboxylic Acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its biological activity. For this compound derivatives, SAR studies have been pivotal in the design of potent and selective ligands for various biological targets. The cyclopentane (B165970) ring provides a rigid framework, and the spatial arrangement of the two carboxylic acid groups is a primary determinant of their interaction with receptors and enzymes. evitachem.com
Key aspects of SAR for this class of compounds include:
Stereochemistry: The cis and trans isomers of this compound often exhibit markedly different biological activities. This is because the distance and relative orientation of the two carboxyl groups are critical for binding to target proteins.
Substitution on the Cyclopentane Ring: The introduction of various substituents on the cyclopentane ring can modulate the molecule's lipophilicity, polarity, and steric profile. These modifications can enhance binding affinity and selectivity for a specific biological target.
Carboxylic Acid Isosteres: In some studies, the carboxylic acid groups have been replaced with other acidic moieties, such as tetrazoles or cyclopentane-1,3-diones, to improve pharmacokinetic properties while maintaining or enhancing biological activity. nih.govnih.gov These studies have shown that cyclopentane-1,3-dione can be an effective isostere for the carboxylic acid group. nih.govnih.gov
A notable example of SAR in action is the development of derivatives of a known thromboxane (B8750289) A2 (TP) receptor antagonist, where the carboxylic acid was replaced with a cyclopentane-1,3-dione moiety, resulting in compounds with nanomolar potency. nih.gov
Modulators of Biological Targets and Signaling Pathways
Derivatives of this compound have been extensively investigated as modulators of various biological targets, primarily due to their ability to interact with binding sites that recognize dicarboxylic acids.
Investigation of Enzyme and Receptor Interactions
The dicarboxylic acid motif of these compounds allows them to bind to a variety of enzymes and receptors.
Glutamate (B1630785) Receptors: A significant focus of research has been on the interaction of this compound derivatives with glutamate receptors, which are central to neurotransmission. The rigid cyclopentane scaffold holds the two carboxyl groups in a specific conformation that can mimic the binding of the neurotransmitter glutamate. evitachem.com This has led to the identification of potent and selective agonists and antagonists for different subtypes of metabotropic glutamate receptors (mGluRs). evitachem.com
HIV Protease: The cyclopentane ring has been used as a scaffold to design inhibitors of HIV protease, an enzyme crucial for viral replication. chemicalbook.com The dicarboxylic acid groups are key to the inhibitory activity, as they can interact with the active site of the enzyme. evitachem.comchemicalbook.com
Effects on Synaptic Transmission and Long-Term Potentiation (e.g., Metabotropic Glutamate Receptor Agonism)
As modulators of glutamate receptors, this compound derivatives can have profound effects on synaptic transmission and plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory. khanacademy.orgh1.co
The compound (1S,3R)-1-aminothis compound (ACPD) is a well-known agonist of metabotropic glutamate receptors (mGluRs). nih.govnih.govcapes.gov.br Application of ACPD to hippocampal slices has been shown to induce a slow-onset form of LTP. nih.govcapes.gov.br This effect is believed to be mediated by postsynaptic mechanisms, as it is associated with an increase in the size of the excitatory postsynaptic potential (EPSP) without a change in the presynaptic fiber volley. nih.govcapes.gov.br Furthermore, co-application of ACPD with arachidonic acid can potentiate synaptic transmission in hippocampal slices. nih.gov
Table 1: Effects of (1S,3R)-ACPD on Synaptic Transmission
| Preparation | Agonist | Observed Effect | Reference |
| Rat Hippocampal Slices | (1S,3R)-ACPD | Induction of slow-onset Long-Term Potentiation (LTP) | nih.govcapes.gov.br |
| Rat Hippocampal Slices | (1S,3R)-ACPD and Arachidonic Acid | Potentiation of synaptic transmission | nih.gov |
| Rat Nucleus Accumbens | (1S,3R)-ACPD | Dopamine-dependent increase in locomotor activity | nih.gov |
Development of Therapeutic Agents
The structural features of this compound have made it a valuable starting point for the development of new therapeutic agents for a variety of diseases.
Precursors for Antiviral Compounds (e.g., HIV Protease Inhibitors)
The rigid cyclopentane scaffold has been employed in the design of inhibitors of HIV protease, a key enzyme in the life cycle of the HIV virus. chemicalbook.comwikipedia.org These inhibitors are designed to fit into the active site of the enzyme, with the carboxylic acid groups playing a crucial role in binding. evitachem.comwikipedia.org By blocking the action of HIV protease, these compounds prevent the maturation of new viral particles, thus inhibiting the spread of the virus. nih.govnih.govmdpi.com
Anticancer Activity and Apoptosis Induction Studies in Cell Lines
Some derivatives of this compound have shown promise as anticancer agents. For instance, cyclopentenyl cytosine, a nucleoside analogue, has been shown to induce apoptosis (programmed cell death) in a T-lymphoblastic leukemic cell line. nih.gov This compound was also found to have a synergistic effect with the chemotherapeutic drug cytarabine (B982) in inducing apoptosis. nih.gov The induction of apoptosis is a key mechanism by which many anticancer drugs exert their effects.
Table 2: Anticancer Activity of Cyclopentane Derivatives
| Compound | Cell Line | Effect | Reference |
| Cyclopentenyl cytosine | T-lymphoblastic leukemia (MOLT-3) | Induction of apoptosis | nih.gov |
| Cyclopentenyl cytosine and Cytarabine | T-lymphoblastic leukemia (MOLT-3) | Synergistic induction of apoptosis | nih.gov |
Neuroprotective Effects against Oxidative Stress
Oxidative stress is a key pathological factor in the progression of neurodegenerative conditions like Alzheimer's disease. nih.gov Research into compounds that can mitigate this damage is ongoing. While direct studies on this compound are limited, research on related structures provides insight into potential neuroprotective activities.
Scientists have synthesized and evaluated new hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid as potential agents against Alzheimer's disease. nih.gov One of these derivative compounds, designated 3e, demonstrated significant neuroprotective activity against oxidative stress induced by hydrogen peroxide (H₂O₂) or a mixture of rotenone (B1679576) and oligomycin (B223565) A in cellular models. nih.gov This compound also showed a notable ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov These findings suggest that structures incorporating a cyclopentane ring, related to this compound, can serve as a foundation for developing new drugs to combat neurodegenerative diseases. nih.gov
Anti-inflammatory Potential and Role in Metabolic Pathways
The class of dicarboxylic acids (DAs) has been identified as having significant anti-inflammatory properties and playing a crucial role in metabolism.
Anti-inflammatory Potential: Very-long-chain dicarboxylic acids (VLCDCAs) have been identified as a class of endogenous anti-inflammatory lipids. nih.gov Research has shown that synthetic VLCDCA 28:4 can block the production of nitric oxide stimulated by lipopolysaccharide (LPS) in human monocytes, demonstrating in vitro anti-inflammatory activity. nih.gov Furthermore, related cyclopentenone structures, specifically cyclopentenone isoprostanes, have been found to potently inhibit the inflammatory response in macrophages by suppressing the NF-κB pathway. nih.gov These findings highlight the potential for dicarboxylic acids and related cyclic compounds to act as regulators of inflammation. nih.govnih.gov
Role in Metabolic Pathways: Dicarboxylic acids are products of an alternative fatty acid metabolism pathway known as ω-oxidation. nih.govnih.gov This pathway becomes more active when the primary mitochondrial β-oxidation pathway is overloaded. nih.gov DAs can serve as an alternative energy source for the body. jci.orgjci.org
In a study involving mice fed a diet where 20% of the calories from triglycerides were replaced with dodecanedioic acid (DC12), a 12-carbon dicarboxylic acid, several beneficial metabolic effects were observed. jci.org The mice exhibited an increased metabolic rate, reduced body fat, decreased liver fat, and improved glucose tolerance. jci.orgjci.org The DC12 was utilized by numerous tissues, including the liver, kidney, muscle, heart, and brain. jci.org In tissues with high capacity for peroxisomal fatty acid oxidation, DC12 was broken down into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. jci.org This demonstrates that dicarboxylic acids can be efficiently metabolized and may be useful for managing obesity and other metabolic disorders. jci.orgjci.org
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere in Drug Design
In medicinal chemistry, the replacement of a functional group with another that has similar physicochemical properties is a strategy known as isosteric replacement. nih.gov This is often done to improve a drug's potency, selectivity, or metabolic stability. nih.gov The cyclopentane-1,3-dione moiety has been identified as a novel and effective isostere for the carboxylic acid functional group. nih.govnih.govacs.org
The utility of cyclopentane-1,3-dione as a surrogate stems from several key properties:
Acidity: Cyclopentane-1,3-diones exhibit pKa values that are typically in the same range as carboxylic acids, allowing them to engage in similar ionic interactions with biological targets. nih.govnih.gov
Tunable Lipophilicity: The lipophilicity (fat-solubility) of the dione (B5365651) ring can be adjusted through chemical modification, which is crucial for optimizing a drug's absorption and distribution in the body. nih.gov
Structural Versatility: The cyclopentane-1,3-dione structure is versatile and can be readily synthesized and modified. nih.gov
These characteristics make the cyclopentane-1,3-dione group a valuable addition to the tools available for drug design, offering an alternative to traditional carboxylic acid groups which can sometimes be associated with poor metabolic stability or cell permeability. nih.govnih.gov
Design of Thromboxane (A2) Receptor Antagonists
A prime example of the successful application of the cyclopentane-1,3-dione isostere is in the development of potent antagonists for the thromboxane A2 (TP) receptor. nih.govnih.gov The TP receptor plays a key role in platelet aggregation and vasoconstriction, making it an important target for cardiovascular disease therapies. nih.gov
Researchers took a known TP receptor antagonist containing a carboxylic acid group, 3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid, and created a series of new compounds by replacing the carboxylic acid with a cyclopentane-1,3-dione moiety. nih.govacs.org
The resulting derivatives were highly effective, exhibiting inhibitory concentrations (IC₅₀) and binding affinities (Kd) in the nanomolar range, comparable to the original carboxylic acid compound. nih.govacs.org Further work on other TP receptor antagonists led to the discovery of new analogues that were even more potent than their parent carboxylic acid compounds. nih.govnih.gov Depending on the substitution on the cyclopentane-1,3-dione ring, these new antagonists could produce either reversible or long-lasting inhibition of the TP receptor. nih.govnih.gov
Table 1: Activity of Cyclopentane-1,3-dione Based Thromboxane Receptor Antagonists This table is representative of findings from the cited research.
| Compound Class | Parent Compound | Modification | Resulting Activity | Reference |
|---|---|---|---|---|
| TP Receptor Antagonist | Carboxylic Acid Derivative | Replaced carboxylic acid with cyclopentane-1,3-dione | Potent antagonists with nanomolar IC₅₀ values similar to parent compound. | nih.gov, acs.org |
| TP Receptor Antagonist | Tetrahydronaphthalene Carboxylic Acid | Replaced carboxylic acid with substituted cyclopentane-1,3-dione | Remarkably potent new analogues, some considerably more active than the parent compound. | nih.gov |
These studies collectively demonstrate that the cyclopentane-1,3-dione group is an effective bio-isostere for the carboxylic acid moiety and its use can lead to the development of potent and long-acting drug candidates. nih.govnih.gov
Applications in Agricultural Chemistry
This compound and its derivatives are recognized for their potential use as building blocks in the synthesis of agrochemicals. ontosight.ai Specifically, they have been identified as having potential for the development of plant growth regulators. smolecule.com
While direct applications of this compound are still being explored, research on structurally related compounds highlights the promise of this chemical class in agriculture. For instance, 1-amino-cyclopropane-1-carboxylic acid (ACCA), a compound with a three-membered ring instead of a five-membered one, is being investigated to enhance the resistance of maize to both biotic and abiotic stressors. nih.gov The application of ACCA is proposed as a natural and environmentally friendly strategy to mitigate the effects of intermittent soil drying and pathogen damage, thereby promoting sustainable agriculture. nih.gov This research into related cyclic carboxylic acids suggests a viable path for the future development of cyclopentane-based compounds in agricultural applications.
Analytical Methodologies and Structural Elucidation in Research
Spectroscopic Techniques for Advanced Structural Characterization
Spectroscopy is a cornerstone in the analysis of cyclopentane-1,3-dicarboxylic acid, providing detailed insights into its molecular framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation and connectivity of this compound and its derivatives. The cyclopentane (B165970) ring is not planar and can adopt various conformations, such as the envelope and twist-boat forms, which can readily interconvert through a process known as pseudorotation. acs.org
Proton (¹H) NMR studies, particularly of the cis-isomer in dimethyl sulfoxide (B87167) (DMSO) solution, have revealed the molecule's conformational flexibility. acs.orgnih.gov The complexity of the ¹H NMR spectrum of the diacid suggests the presence of multiple conformations in solution. acs.org In contrast, its corresponding monoanion and dianion each adopt a single, more rigid conformation. acs.orgnih.gov The monoanion is stabilized by a strong intramolecular hydrogen bond, a phenomenon confirmed by a significant downfield chemical shift observed at low temperatures. nih.govresearchgate.net This intramolecular hydrogen bonding is more favorable in the cyclopentane system compared to its cyclohexane (B81311) analogue. nih.govacs.org
The conformational populations of cis-1,3-cyclopentanedicarboxylic acid have been established by comparing experimental vicinal proton-proton coupling constants (³JHH) with theoretical values derived from computational modeling. researchgate.netacs.org For the diacid, a distribution of conformers was identified, while the monoanion and dianion each exist predominantly in a single form. acs.org Specifically, the monoanion favors a conformation where the substituents are in a 1,3-diaxial-like arrangement to facilitate the intramolecular hydrogen bond. nih.govresearchgate.net
Carbon-13 (¹³C) NMR spectroscopy complements proton NMR by providing information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the cyclopentane ring and the carboxylic acid groups are indicative of their chemical environment and can be used to distinguish between different isomers.
Table 1: Selected ¹H NMR and Computational Data for cis-1,3-Cyclopentanedicarboxylic Acid and its Ions in DMSO
| Species | Key Observation | Implication |
| Diacid | Multiple conformations observed | High conformational flexibility in solution acs.orgacs.org |
| Monoanion | Single conformation, downfield shift (19.45 ppm at -60 °C) | Stabilized by intramolecular hydrogen bond nih.govresearchgate.net |
| Dianion | Single conformation with diaxial carboxylate groups | Specific, stable conformation adopted upon deprotonation acs.org |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation patterns under ionization. The molecular weight of this compound is 158.15 g/mol , corresponding to the molecular formula C₇H₁₀O₄. nist.govachemblock.comlabcompare.com
Electron ionization (EI) mass spectrometry of dicarboxylic acids often leads to characteristic fragmentation pathways. nih.gov For carboxylic acids in general, common fragmentation patterns include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.orgmiamioh.edu The fragmentation of the cyclopentane ring itself can also occur, leading to a series of smaller fragment ions. docbrown.info The interactions between the two carboxylic acid functional groups in the cis-isomer can influence the fragmentation pathways observed in chemical ionization (CI) mass spectrometry. documentsdelivered.com Detailed analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry, allows for the unambiguous confirmation of the molecular formula. nih.gov
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands that confirm its chemical structure.
The most prominent features in the IR spectrum are associated with the carboxylic acid groups. A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. pressbooks.pub The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band in the range of 1650–1750 cm⁻¹. pressbooks.pub The specific position of this band can provide clues about the electronic environment of the carbonyl group.
Additionally, the C-H stretching vibrations of the cyclopentane ring are observed around 2900 cm⁻¹. pressbooks.pubdocbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule and can be used for its identification. docbrown.info
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 2500–3300 (broad) pressbooks.pub |
| Carbonyl | C=O stretch | 1650–1750 (strong) pressbooks.pub |
| Alkane | C-H stretch | ~2900 pressbooks.pubdocbrown.info |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including the precise arrangement of its atoms and, for chiral molecules, its absolute configuration. ed.ac.ukspringernature.com This technique relies on the diffraction of X-rays by a single crystal of the compound. springernature.comresearchgate.net
For this compound, which exists as multiple stereoisomers, X-ray crystallography can be used to unambiguously establish the relative and absolute stereochemistry of a particular isomer. nih.gov The determination of the absolute configuration is particularly important for enantiomerically pure samples and is achieved by analyzing the anomalous dispersion of the X-rays. ed.ac.ukresearchgate.net The resulting crystal structure provides detailed information on bond lengths, bond angles, and torsional angles, offering a precise picture of the molecule's conformation in the solid state. This information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Chromatographic and Separation Techniques for Stereoisomer Analysis and Purity Assessment
Due to the presence of two stereocenters, this compound can exist as different stereoisomers (cis and trans). Chromatographic techniques are essential for the separation, analysis, and purity assessment of these isomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. bldpharm.combldpharm.com By using a chiral stationary phase, the enantiomers of a specific geometric isomer (e.g., the enantiomers of the trans-isomer) can be resolved. The purity of a particular isomer can be determined by analyzing the chromatogram for the presence of other isomers. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be employed, particularly after derivatization of the carboxylic acid groups to more volatile esters. nih.gov Fractional crystallization is another method that has been successfully used to separate the cis and trans isomers of related amino acid derivatives. nih.gov
The purity of commercially available this compound is often stated as a percentage, for example, ≥95%, which is verified by these analytical techniques. achemblock.comlabcompare.com
Future Research Directions and Translational Perspectives
Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes to Cyclopentane-1,3-dicarboxylic acid is a primary objective for future research. Current synthetic approaches often rely on multi-step procedures that may involve harsh reaction conditions and generate considerable waste. Emerging strategies are focused on overcoming these limitations.
One promising avenue is the application of catalytic systems that can promote the direct carboxylation of cyclopentane (B165970) precursors. Research into novel catalysts, including those based on transition metals or organocatalysts, could lead to more direct and atom-economical routes. Furthermore, the use of renewable starting materials is a key aspect of sustainable synthesis. Biocatalytic methods, employing enzymes or whole-cell systems, are also being considered to produce the cis- and trans-isomers of this compound with high stereoselectivity, which is often a challenge in traditional chemical synthesis.
Flow chemistry represents another frontier for the synthesis of this compound. Continuous-flow reactors can offer improved control over reaction parameters, leading to higher yields and purity, as well as enhanced safety and scalability. The integration of in-line purification and analysis techniques within flow systems could further streamline the manufacturing process.
Integration of Advanced Computational Modeling for Deeper Insights
Advanced computational modeling is set to play a pivotal role in unraveling the intricate details of this compound's structure, reactivity, and interactions. Density Functional Theory (DFT) and other quantum chemical methods can provide profound insights into the conformational landscape of the molecule, including the relative stabilities of its cis- and trans-isomers and their various chair and boat conformations.
Molecular dynamics simulations can be employed to study the behavior of this compound in different solvent environments and its interaction with other molecules, such as biological macromolecules or polymer matrices. This can aid in the design of new materials and pharmaceuticals. For instance, understanding the binding modes of its derivatives with specific protein targets could accelerate drug discovery processes.
Computational tools will also be instrumental in predicting the properties of novel polymers and metal-organic frameworks (MOFs) derived from this compound. By simulating properties such as thermal stability, mechanical strength, and gas adsorption capacity, researchers can screen potential candidates before embarking on laborious and costly experimental synthesis.
Exploration of Novel Application Domains and Interdisciplinary Research
While the current applications of this compound are somewhat niche, there is considerable potential for its use in a variety of new and interdisciplinary fields. Its rigid, cyclic structure makes it an attractive building block for the synthesis of advanced polymers and materials. For example, polyesters and polyamides incorporating this diacid could exhibit unique thermal and mechanical properties.
In the realm of medicinal chemistry, derivatives of this compound are being investigated for their potential as bioactive molecules. The constrained conformation of the cyclopentane ring can be advantageous for achieving high-affinity binding to biological targets. Research into its use as a scaffold for the development of new therapeutic agents is an active area of investigation.
The unique stereochemistry of its isomers also presents opportunities in the field of asymmetric synthesis, where they could serve as chiral ligands or resolving agents. The distinct spatial arrangement of the carboxylic acid groups in the cis- and trans-isomers can be exploited to control the stereochemical outcome of chemical reactions.
| Potential Application Domain | Research Focus |
| Advanced Polymers | Synthesis of polyesters and polyamides with enhanced thermal and mechanical properties. |
| Medicinal Chemistry | Development of novel therapeutic agents based on the this compound scaffold. |
| Asymmetric Synthesis | Use as chiral ligands or resolving agents to control stereochemistry in chemical reactions. |
| Metal-Organic Frameworks | Creation of novel porous materials for gas storage and separation. |
Challenges and Opportunities in Advancing this compound Research
Despite the promising outlook, several challenges must be addressed to fully realize the potential of this compound. The stereoselective synthesis of its cis- and trans-isomers remains a significant hurdle. Developing scalable and cost-effective methods to produce isomerically pure compounds is crucial for their widespread application.
The limited commercial availability of the compound and its derivatives can also impede research progress. Increased availability at a lower cost would undoubtedly spur further investigation into its properties and applications.
From a research perspective, a deeper understanding of the structure-property relationships of materials derived from this compound is needed. This will require a concerted effort involving both experimental synthesis and characterization, as well as advanced computational modeling.
The opportunities, however, are substantial. The development of novel materials with tailored properties could have a significant impact on various industries, from aerospace to electronics. In the life sciences, the exploration of its derivatives as potential therapeutics could lead to new treatments for a range of diseases. The interdisciplinary nature of this research, spanning organic chemistry, materials science, and computational chemistry, fosters a collaborative environment that is ripe for innovation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
